2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-13(2,18)9-7-8-10(20-9)11(16-12(14)15-8)17-3-5-19-6-4-17/h7,18H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKSAJKVFRFSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Chlorination of Methyl 3-Amino-4-Methylthiophene-2-Carboxylate
The foundational route described in WO2014056955A1 begins with methyl 3-amino-4-methylthiophene-2-carboxylate IX (100 g, 0.584 mol). Cyclization with potassium cyanate (56.8 g, 0.70 mol) in acetic acid (750 mL) and water (120 mL) at 20–25°C for 3.5 h yields 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione VIII . Subsequent chlorination using phosphorus oxychloride (POCl₃) and N,N-dimethylaniline in acetonitrile at reflux converts VIII to 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine VII (Example 2).
Table 1: Reaction Conditions for Intermediate VII Synthesis
| Parameter | Value |
|---|---|
| Starting Material | VIII (7-methylthienopyrimidine) |
| Chlorinating Agent | POCl₃ (5.2 equiv) |
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Reaction Time | 4 h |
| Yield | 89% (reported) |
Morpholine substitution at the C4 position proceeds via nucleophilic aromatic substitution (SNAr) in ethanol/isopropanol (1:1) with triethylamine (TEA) as base, yielding 2-chloro-4-morpholino-7-methylthieno[3,2-d]pyrimidine VI .
Aldehyde Intermediate Generation and Propan-2-ol Functionalization
Vilsmeier-Haack Formylation of Thienopyrimidine
Key to introducing the propan-2-ol moiety is the synthesis of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde. As per Ambeed’s protocol (source), Vilsmeier-Haack formylation using POCl₃ and DMF in dichloroethane at −10°C generates the aldehyde intermediate.
Critical Step Parameters :
Nucleophilic Addition-Elimination with Acetone
Condensation of the aldehyde with acetone under basic conditions (e.g., sodium hydroxide) forms the tertiary alcohol. Ambeed’s method (source) specifies:
Table 2: Propan-2-ol Formation via Aldol Condensation
| Component | Quantity/Condition |
|---|---|
| Aldehyde Intermediate | 1.0 g (3.52 mmol) |
| Acetone | 3.52 mmol |
| Solvent | Ethanol (20 mL) |
| Catalyst | Acetic acid (1 drop) |
| Temperature | Reflux (80°C) |
| Time | 3 h |
| Yield | 80.3% |
Post-reaction, cooling to room temperature precipitates the crude product, which is filtered and washed with ethanol.
Alternative Catalytic Coupling Strategies
Suzuki-Miyaura Cross-Coupling for Boronate Intermediates
WO2014056955A1 details a palladium-catalyzed coupling between 2-chloro-4-morpholinothieno[3,2-d]pyrimidine II and 2-aminopyrimidin-5-ylboronic acid III (Example 13). While primarily used for GDC-0980 synthesis, this method adapts to propan-2-ol derivatives by modifying the boronate partner.
Catalytic System :
- Pd Source : Bis(triphenylphosphine)palladium(II) chloride (0.053 g, 0.076 mmol).
- Base : Potassium phosphate (K₃PO₄) in n-propanol/water.
- Temperature : 85°C for 30 min.
Post-coupling, recirculating filtration through activated carbon removes residual palladium, followed by crystallization from n-propanol/water to isolate the product.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency and Scalability of Methods
| Method | Yield | Scalability | Purity Concerns |
|---|---|---|---|
| Cyclization-Chlorination | 89% | Industrial | POCl₃ handling |
| Aldol Condensation | 80.3% | Lab-scale | Aldehyde stability |
| Suzuki-Miyaura Coupling | 75–82% | Pilot-scale | Pd contamination |
- Cyclization-Chlorination : Highest yield but requires hazardous POCl₃.
- Aldol Route : Simplified workflow but limited by aldehyde sensitivity.
- Catalytic Coupling : Versatile for analogs but necessitates Pd removal.
Industrial-Scale Purification and Crystallization
Oxalic Acid Salt Formation
WO2014056955A1 describes salt formation to enhance purity. Treating the free base with oxalic acid dihydrate (16.1 g, 128 mmol) in ethanol at 10°C yields a crystalline oxalate salt, filtered and dried under vacuum.
Recrystallization from n-Propanol/Water
Crude product (20.7 g) is dissolved in n-propanol (116 mL) and water (62 mL) at 85°C, filtered, and cooled to −10°C to afford needle-like crystals with >99% HPLC purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol. For instance, derivatives of thieno[3,2-d]pyrimidines have shown promising results against various bacterial strains, including drug-resistant Mycobacterium tuberculosis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
Cancer Research
Thieno[3,2-d]pyrimidine derivatives have been investigated for their potential as anticancer agents. These compounds may inhibit specific kinases involved in cancer cell proliferation. For example, research has indicated that similar compounds selectively inhibit Mer tyrosine kinase activity, which plays a role in tumor progression .
Drug Development
The compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity and selectivity against specific targets .
Case Study 1: Antimycobacterial Activity
A study published in 2025 evaluated the antimycobacterial activity of thieno[3,2-d]pyrimidine derivatives. The results indicated that these compounds exhibited significant bacteriostatic effects against Mycobacterium tuberculosis H37Rv strains. The study utilized molecular docking techniques to propose mechanisms of action based on structural interactions with bacterial enzymes .
Case Study 2: Cancer Cell Line Inhibition
Another study focused on the effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Evaluation against bacterial strains | Effective against drug-resistant M. tuberculosis |
| Cancer Research | Inhibition of specific kinases involved in cancer progression | Induces apoptosis in cancer cells |
| Drug Development | Building block for novel therapeutic agents | Structural modifications enhance biological activity |
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For instance, it could inhibit kinases or other signaling molecules, thereby modulating cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thieno[3,2-d]pyrimidine Core
Core Heterocycle Modifications
Biological Activity
2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN₃O₂S |
| Molecular Weight | 313.80 g/mol |
| CAS Number | 1033743-25-7 |
| Structural Formula | Structure |
Biological Activity Overview
Research indicates that 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol exhibits significant biological activity, particularly as an inhibitor of various enzymatic pathways involved in cancer proliferation.
The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth and survival, and its dysregulation is commonly associated with cancer.
Pharmacological Studies
- Antiproliferative Activity :
- Selectivity :
Case Study 1: Efficacy in Melanoma Models
In a study evaluating the efficacy of this compound in melanoma models, researchers found that treatment led to a marked reduction in tumor size compared to control groups. The study utilized both xenograft models and patient-derived xenografts (PDX), demonstrating the compound's potential for clinical application in melanoma therapy.
Case Study 2: Comparative Analysis with Other Inhibitors
A comparative analysis was conducted between 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol and other known PI3K inhibitors. Results indicated that while other inhibitors exhibited broader activity profiles, this compound's targeted approach resulted in more favorable outcomes regarding tumor shrinkage and reduced toxicity profiles .
Q & A
Q. What are the established synthetic routes for 2-(2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol, and how can intermediates be optimized for yield?
The compound is synthesized via nucleophilic addition to a thieno[3,2-d]pyrimidine scaffold. For example, treatment of (2-chloro-4-morpholin-4-yl)thieno[3,2-d]pyrimidine (73) with n-BuLi generates a lithium intermediate, which reacts with dry acetone to yield the tertiary alcohol (74) (Scheme 29, ). Key optimization steps include:
- Temperature control : Maintaining −78°C during n-BuLi addition to prevent side reactions.
- Stoichiometry : Using excess acetone (2–3 equivalents) to drive the reaction to completion.
- Purification : Column chromatography with dichloromethane/methanol gradients resolves polar byproducts .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR identify the morpholine ring (δ 3.7–3.9 ppm for N–CH–O) and tertiary alcohol (δ 1.6 ppm for –C(CH)OH) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 379.0893) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving disorder in the morpholine ring .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal contact.
- Ventilation : Use fume hoods due to potential dust inhalation risks.
- Spill management : Absorb with inert material (e.g., vermiculite) and avoid water jets to prevent dispersion .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling results?
Conflicting data (e.g., NMR chemical shifts vs. DFT-predicted values) require cross-validation:
- Dynamic NMR : Probe temperature-dependent conformational changes in the morpholine ring .
- Solvent effects : Compare experimental shifts in DMSO-d vs. CDCl to assess hydrogen bonding .
- Crystallographic validation : Overlay X-ray structures with DFT-optimized geometries to identify steric clashes .
Q. What strategies improve crystallization of this compound for structural studies?
- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow nucleation.
- Cocrystallization : Add carboxylic acids (e.g., benzoic acid) to stabilize hydrogen bonds with the alcohol group.
- Synchrotron radiation : High-flux X-rays resolve disordered morpholine conformers in low-quality crystals .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?
Q. Table 1. Key Analogs for SAR Studies
| Substituent at Position 2 | Biological Activity (IC) | Reference |
|---|---|---|
| Chloro | 12 nM (PI3Kα) | |
| Bromo | 18 nM (PI3Kα) | |
| Methyl | >1 µM (PI3Kα) |
Q. What experimental approaches address low solubility in aqueous buffers during biological testing?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Convert the tertiary alcohol to a phosphate ester for enhanced hydrophilicity .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .
Methodological Notes
- Contradictory data : Cross-validate NMR, MS, and XRD results to confirm structural assignments. For example, a mass spec [M+H] peak at m/z 504.599 aligns with the molecular formula CHFNO .
- Synthetic scalability : Pilot-scale reactions (>10 g) require flow chemistry systems to optimize exothermic Li-based steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
